molecular formula C22H26O11 B12100150 Hesperitin dihydrochalcone glucoside

Hesperitin dihydrochalcone glucoside

Cat. No.: B12100150
M. Wt: 466.4 g/mol
InChI Key: YALCGCHVWZLREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hesperitin dihydrochalcone glucoside is a natural product derived from citrus flavonoids. It is primarily used as a food additive due to its sweetening properties. This compound is known for its ability to improve the taste and stability of food products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hesperitin dihydrochalcone glucoside is synthesized through a series of chemical reactions involving hesperetin. The process typically involves the use of immobilized enzymes to catalyze the reaction. For instance, an immobilized rhamnosidase enzyme on Fe₃O₄@graphene oxide can be used to hydrolyze a hesperidin-copper complex into hesperetin dihydrochalcone glucoside . The reaction conditions include a citric acid buffer (pH 6.0) and a temperature of 60°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale biocatalysis platforms. These platforms utilize immobilized enzymes to ensure high efficiency and reusability. The process also includes the use of ammonium hydroxide as a ligand dissociation agent to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Hesperitin dihydrochalcone glucoside undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of this compound .

Comparison with Similar Compounds

Hesperitin dihydrochalcone glucoside is often compared with other similar compounds, such as:

This compound stands out due to its unique combination of sweetening properties and potential health benefits, making it a valuable compound in both scientific research and industrial applications .

Properties

IUPAC Name

1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O11/c1-31-16-5-3-10(6-13(16)25)2-4-12(24)18-14(26)7-11(8-15(18)27)32-22-21(30)20(29)19(28)17(9-23)33-22/h3,5-8,17,19-23,25-30H,2,4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALCGCHVWZLREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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